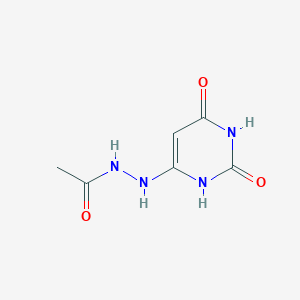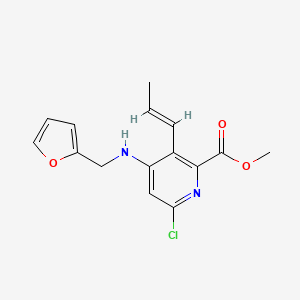
(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate is a complex organic compound that belongs to the class of picolinates This compound is characterized by the presence of a furan ring, a chloro substituent, and a picolinate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate typically involves multiple steps, including the formation of the picolinate ester, chlorination, and the introduction of the furan-2-ylmethyl group. One common synthetic route involves the following steps:
Formation of Picolinate Ester: The starting material, picolinic acid, is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Chlorination: The esterified product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Introduction of Furan-2-ylmethyl Group: The chlorinated ester is reacted with furan-2-ylmethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted picolinates with various functional groups.
Applications De Recherche Scientifique
(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-chloro-4-aminopicolinate: Lacks the furan-2-ylmethyl group.
Methyl 4-((furan-2-ylmethyl)amino)picolinate: Lacks the chloro substituent.
Methyl 6-chloro-3-(prop-1-en-1-yl)picolinate: Lacks the furan-2-ylmethyl group.
Uniqueness
(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate is unique due to the presence of both the furan-2-ylmethyl group and the chloro substituent, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H15ClN2O3 |
|---|---|
Poids moléculaire |
306.74 g/mol |
Nom IUPAC |
methyl 6-chloro-4-(furan-2-ylmethylamino)-3-[(E)-prop-1-enyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-5-11-12(17-9-10-6-4-7-21-10)8-13(16)18-14(11)15(19)20-2/h3-8H,9H2,1-2H3,(H,17,18)/b5-3+ |
Clé InChI |
RELJYEKUTQHYEP-HWKANZROSA-N |
SMILES isomérique |
C/C=C/C1=C(N=C(C=C1NCC2=CC=CO2)Cl)C(=O)OC |
SMILES canonique |
CC=CC1=C(N=C(C=C1NCC2=CC=CO2)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


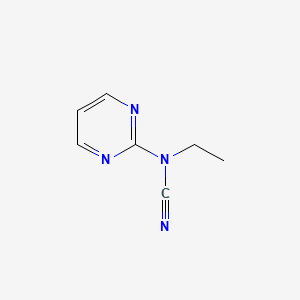
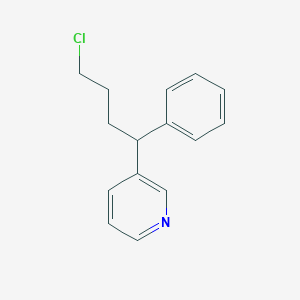
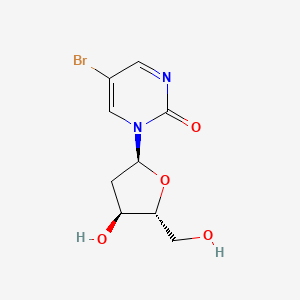
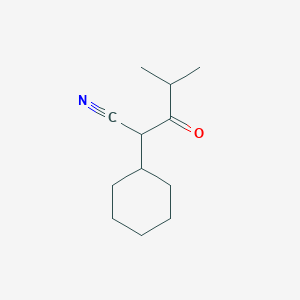

![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)
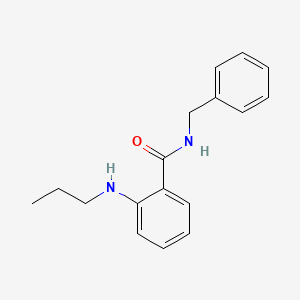
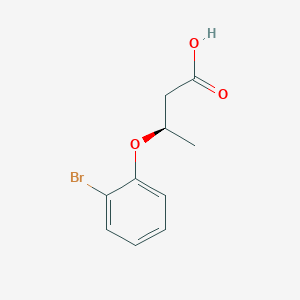
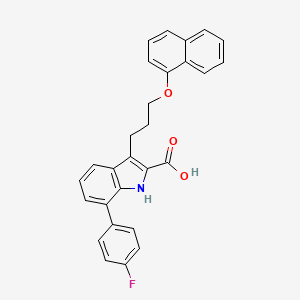

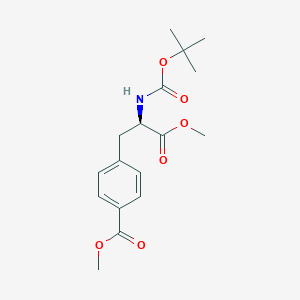
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
